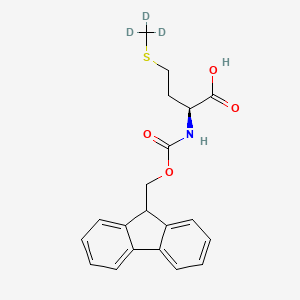

Fmoc-Met-OH-d3

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(trideuteriomethylsulfanyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4S/c1-26-11-10-18(19(22)23)21-20(24)25-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23)/t18-/m0/s1/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUBGAUHBELNDEW-CAGSJYCBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])SCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-Met-OH-d3: A Deuterated Amino Acid for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Met-OH-d3 is a stable isotope-labeled amino acid that serves as a critical tool in advanced scientific research, particularly in the fields of proteomics, structural biology, and drug development. This deuterated analog of N-α-(9-Fluorenylmethoxycarbonyl)-L-methionine is chemically identical to its naturally occurring counterpart but carries a heavier isotope of hydrogen (deuterium, ²H or D) on its side-chain methyl group. This subtle mass difference, without altering the chemical properties, provides a powerful handle for sensitive and specific detection in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This technical guide provides a comprehensive overview of the properties, applications, and methodologies associated with this compound.

Deuterium-labeled amino acids are indispensable in modern research for their ability to provide profound insights into complex biological processes. By replacing hydrogen atoms with deuterium, researchers can subtly alter the physicochemical properties of amino acids without significantly disrupting the overall biological system.[1] This isotopic substitution is a powerful tool for examining drug metabolism, elucidating protein structure and dynamics, and tracing metabolic pathways with high precision.[1]

Core Properties and Data

The integration of deuterium into the methionine side chain provides a mass shift that is readily detectable by mass spectrometry, making it an ideal internal standard for quantitative proteomics or a tracer for metabolic studies. The Fmoc protecting group allows for its direct use in standard solid-phase peptide synthesis (SPPS) protocols.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₂₀H₁₈D₃NO₄S | [2] |

| Molecular Weight | 374.47 g/mol | [2] |

| Synonyms | D-Methionine-d3-N-FMOC (S-methyl-d3), FMOC-D-Met-OH-d3 | [2] |

| Purity (HPLC) | Typically ≥95% | [2] |

| Isotopic Purity | Typically ≥98 atom % D | [2] |

| Appearance | White to off-white powder | |

| Storage | Store at -20°C for long-term stability |

Table 2: Comparison of this compound and its Non-Deuterated Analog

| Property | This compound | Fmoc-Met-OH |

| Molecular Formula | C₂₀H₁₈D₃NO₄S | C₂₀H₂₁NO₄S[3][4][][6][7] |

| Molecular Weight | 374.47 g/mol | 371.45 g/mol [3][][6][7] |

| Mass Difference | +3.02 Da | - |

| Chemical Reactivity | Essentially identical | Standard |

| Applications | Quantitative Proteomics, NMR Spectroscopy, Metabolic Tracing | Standard Peptide Synthesis |

Key Applications and Experimental Methodologies

The primary applications of this compound stem from its utility as a stable isotope-labeled internal standard and a probe for biophysical studies.

Quantitative Proteomics using Stable Isotope Labeling

In quantitative proteomics, this compound can be incorporated into synthetic peptides, which are then used as internal standards for the absolute quantification of proteins (a technique known as AQUA). These synthetic peptides, containing the deuterated methionine, are chemically identical to their endogenous counterparts but can be distinguished by their mass in a mass spectrometer.

This protocol outlines the manual synthesis of a short peptide containing a deuterated methionine residue using this compound.

Materials:

-

Fmoc-Rink Amide MBHA resin

-

Fmoc-amino acids (including this compound)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for an additional 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (e.g., this compound) and OxymaPure® (1.5 equivalents each relative to resin loading) in DMF.

-

Add DIC (1.5 equivalents) to the amino acid solution and pre-activate for 5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), continue coupling or repeat the step.

-

Once the coupling is complete, drain the solution and wash the resin with DMF (3 times) and DCM (3 times).

-

-

Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under a stream of nitrogen.

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the peptide by adding cold diethyl ether to the filtrate.

-

Centrifuge to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold ether.

-

Dry the peptide pellet.

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the peptide by mass spectrometry.

-

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) of a peptide containing this compound.

Structural Biology and Protein Dynamics using NMR Spectroscopy

The introduction of a deuterated amino acid like Met-d3 into a protein that is otherwise protonated simplifies the ¹H-NMR spectrum. The deuterium nucleus has a different gyromagnetic ratio and a nuclear spin of 1, making it effectively "silent" in standard ¹H-NMR experiments. This leads to the disappearance of signals from the deuterated positions, reducing spectral overlap and facilitating the analysis of the remaining proton signals.

Caption: Logical diagram illustrating how selective deuteration simplifies NMR spectra for protein analysis.

Conclusion

This compound is a valuable reagent for researchers requiring precise and sensitive analysis of peptides and proteins. Its application in quantitative proteomics as a component of internal standards allows for accurate determination of protein abundance, a critical aspect of biomarker discovery and validation. In structural biology, while less documented, its potential in NMR studies for elucidating protein dynamics and interactions is significant. The methodologies for its use are based on well-established principles of solid-phase peptide synthesis and modern analytical techniques. As the demand for higher precision in biological research continues to grow, the utility of stable isotope-labeled compounds like this compound will undoubtedly expand.

References

A Technical Guide to Fmoc-Met-OH-d3: Properties and Applications in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of Fmoc-Met-OH-d3, a deuterated derivative of Fmoc-methionine, and its application in solid-phase peptide synthesis (SPPS). This document is intended for researchers, scientists, and professionals in the field of drug development who utilize peptide synthesis and require detailed technical information.

Core Chemical Properties

This compound is a stable isotope-labeled amino acid that serves as a valuable tool in various research applications, particularly in mass spectrometry-based proteomics and pharmacokinetic studies. The deuterium labeling provides a distinct mass shift, allowing for the differentiation and quantification of peptides containing this modified residue.

Quantitative Data Summary

The following table summarizes the key chemical properties of this compound in comparison to its non-deuterated counterpart, Fmoc-Met-OH.

| Property | This compound | Fmoc-Met-OH |

| Molecular Formula | C₂₀H₁₈D₃NO₄S | C₂₀H₂₁NO₄S |

| Molecular Weight | 374.47 g/mol | 371.45 g/mol [1][2][3][4] |

| CAS Number | 502692-58-2 | 71989-28-1[1][3][5][6][7] |

| Appearance | White to off-white solid/powder | White to off-white powder[5][6] |

| Purity | Typically ≥98% (HPLC) | ≥98.0% to ≥99.7% (HPLC)[2][3][5][8][9] |

| Solubility | Soluble in DMF and DMSO | Soluble in DMF and DMSO[2][6] |

| Melting Point | Not specified | 115 - 142 °C[5]; 121-123 °C; 130-140 °C |

| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[6] |

Experimental Protocols

The primary application of this compound is its incorporation into synthetic peptides via Fmoc-based solid-phase peptide synthesis (SPPS). The following is a representative protocol for this process.

Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines the key steps for the incorporation of this compound into a peptide sequence on a solid support.

Materials:

-

This compound

-

Appropriate solid-phase resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal carboxylic acids)[10][11]

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF)[11]

-

Coupling reagents (e.g., HBTU/HOBt or DIC/Oxyma)

-

N,N-Diisopropylethylamine (DIPEA) or Collidine

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))[10]

-

Diethyl ether

Methodology:

-

Resin Swelling: Swell the resin in DMF or DCM for at least 30 minutes in a reaction vessel.[11]

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the N-terminal amino acid of the growing peptide chain by treating it with 20% piperidine in DMF for a specified period (typically 5-20 minutes).[12] Wash the resin thoroughly with DMF.

-

Amino Acid Activation and Coupling:

-

Dissolve this compound (typically 3-5 equivalents relative to the resin loading) and an activating agent (e.g., HBTU/HOBt or DIC/Oxyma) in DMF.

-

Add a base (e.g., DIPEA or collidine, typically 2 equivalents of the amino acid) to the activated amino acid solution.

-

Add the activated this compound solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.[10]

-

-

Washing: After the coupling reaction, wash the resin extensively with DMF to remove excess reagents and byproducts.

-

Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the desired peptide sequence.

-

Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection step.

-

Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O) to cleave the peptide from the solid support and remove any acid-labile side-chain protecting groups.[10] This step is typically carried out for 2-3 hours at room temperature.[10]

-

Peptide Precipitation and Purification: Precipitate the cleaved peptide with cold diethyl ether. The crude peptide can then be purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Fmoc Solid-Phase Peptide Synthesis Workflow

The following diagram illustrates the cyclical nature of the Fmoc-based solid-phase peptide synthesis process.

Caption: General workflow of Fmoc-based solid-phase peptide synthesis.

Role of this compound in Peptide Synthesis

This diagram outlines the logical relationship of utilizing this compound as a building block in the synthesis of a labeled peptide.

Caption: Incorporation of this compound into a synthetic peptide.

References

- 1. advancedchemtech.com [advancedchemtech.com]

- 2. Fmoc-D-Met-OH Novabiochem 112883-40-6 [sigmaaldrich.com]

- 3. Fmoc-Met-OH Novabiochem 71989-28-1 [sigmaaldrich.com]

- 4. N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-methionine | C20H21NO4S | CID 2724632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. peptide.com [peptide.com]

- 8. Fmoc-Met-OH [cem.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 11. chem.uci.edu [chem.uci.edu]

- 12. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to Fmoc-Met-OH-d3: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the deuterated amino acid Fmoc-L-Methionine-d3 (Fmoc-Met-OH-d3), a valuable tool in modern peptide chemistry and proteomics. This document details its structure, synthesis, and key applications, with a focus on its utility in research and drug development.

Structure and Properties

This compound is a stable isotope-labeled derivative of Fmoc-L-Methionine where the three hydrogen atoms of the S-methyl group are replaced with deuterium atoms. This isotopic substitution provides a unique mass signature, making it an invaluable tracer in mass spectrometry-based applications without significantly altering the chemical properties of the molecule.

Structure:

Physicochemical Properties:

The following table summarizes the key quantitative data for this compound and its non-deuterated counterpart for reference.

| Property | This compound | Fmoc-Met-OH (for reference) |

| Molecular Formula | C₂₀H₁₈D₃NO₄S | C₂₀H₂₁NO₄S |

| Molecular Weight | 374.47 g/mol [] | 371.45 g/mol |

| Appearance | White to off-white solid | White to off-white solid[2] |

| Melting Point | Not available | 121-123 °C |

| Optical Rotation ([α]20/D) | Not available | -29.5±1.5°, c = 1% in DMF |

| Deuterium Enrichment | ≥ 98 atom % D[] | N/A |

| Chemical Purity | ≥ 95% by HPLC[] | ≥ 98.0% by HPLC |

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the introduction of the deuterated methyl group followed by the protection of the alpha-amino group with the fluorenylmethyloxycarbonyl (Fmoc) protecting group.

Synthesis Pathway

The general synthetic route can be visualized as a two-step process starting from a suitable precursor like L-homocysteine.

Experimental Protocol (General)

The following is a generalized experimental protocol for the synthesis of this compound. Note that specific conditions may vary and optimization may be required.

Step 1: Synthesis of L-Methionine-d3

-

Dissolution: Dissolve L-homocysteine in a suitable aqueous basic solution (e.g., sodium hydroxide solution).

-

Methylation: Add methyl-d3 iodide (CD₃I) to the solution. The reaction is typically carried out at room temperature with stirring.

-

Reaction Monitoring: Monitor the reaction progress using a suitable analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, acidify the reaction mixture to precipitate the L-Methionine-d3.

-

Purification: Collect the crude product by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization.

Step 2: Fmoc Protection of L-Methionine-d3

-

Dissolution: Suspend L-Methionine-d3 in a mixture of dioxane and an aqueous sodium bicarbonate solution.

-

Fmocylation: Add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in dioxane dropwise to the suspension while maintaining a basic pH.

-

Reaction: Allow the reaction to proceed at room temperature for several hours with vigorous stirring.

-

Work-up: After the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove unreacted Fmoc-Cl.

-

Purification: Acidify the aqueous layer with a mineral acid (e.g., HCl) to precipitate the this compound. Collect the product by filtration, wash thoroughly with water, and dry under vacuum. The final product can be further purified by column chromatography on silica gel.

Applications in Research and Drug Development

This compound is a versatile tool with several important applications in the fields of proteomics, metabolic research, and drug development.

Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used as a building block in Fmoc-based solid-phase peptide synthesis (SPPS) to introduce a deuterated methionine residue at a specific position within a peptide sequence. This allows for the synthesis of peptides with a unique mass signature, which is particularly useful for:

-

Internal Standards for Mass Spectrometry: Peptides containing this compound can be used as internal standards in quantitative proteomics experiments. The mass shift of +3 Da allows for the clear differentiation and accurate quantification of the target peptide from its endogenous, non-labeled counterpart.

-

Metabolic Tracing and Protein Turnover Studies: The deuterated methionine can be incorporated into proteins in cell culture or in vivo, and its fate can be traced over time using mass spectrometry. This enables researchers to study protein synthesis, degradation, and post-translational modifications.

Experimental Workflow: Incorporation of this compound in SPPS

The following diagram illustrates a typical workflow for the incorporation of this compound into a peptide sequence using an automated peptide synthesizer.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

This compound can be used to synthesize labeled peptides which can then be used as standards in SILAC-based quantitative proteomics experiments. In a typical SILAC experiment, one population of cells is grown in a "light" medium containing natural amino acids, while another population is grown in a "heavy" medium containing stable isotope-labeled amino acids. The synthesized deuterated peptide can serve as a spike-in standard for absolute quantification.

Conclusion

This compound is a powerful tool for researchers and drug development professionals. Its well-defined structure and the ability to introduce a stable isotope label at a specific site make it indispensable for a wide range of applications, from fundamental studies of protein metabolism to the development of new therapeutic peptides. The methodologies outlined in this guide provide a framework for the successful synthesis and application of this important deuterated amino acid.

References

In-depth Technical Guide: Molecular Weight of Fmoc-Met-OH-d3

This technical guide provides a detailed analysis of the molecular weight of the deuterated amino acid derivative, Fmoc-Met-OH-d3. It is intended for researchers, scientists, and professionals in the field of drug development who utilize isotopically labeled compounds in their studies.

Core Analysis: Molecular Weight Determination

Fmoc-L-methionine (Fmoc-Met-OH) is a widely used derivative in solid-phase peptide synthesis. Its deuterated isotopologue, this compound, is a valuable tool in various research applications, including mass spectrometry-based proteomics and metabolic studies. The key to its utility lies in the precise mass difference introduced by the deuterium atoms.

The standard, non-deuterated Fmoc-Met-OH has a molecular formula of C₂₀H₂₁NO₄S and a molecular weight of 371.45 g/mol [1][2][3][4]. The "-d3" designation in this compound signifies that three hydrogen atoms have been replaced by three deuterium atoms. In the case of methionine, this substitution typically occurs at the terminal methyl group attached to the sulfur atom.

The molecular weight of this compound is calculated by subtracting the mass of the three replaced hydrogen atoms from the molecular weight of the standard Fmoc-Met-OH and adding the mass of the three deuterium atoms.

Calculation:

-

Molecular Weight of Fmoc-Met-OH = 371.45 g/mol

-

Atomic Weight of Deuterium (D) ≈ 2.014 g/mol

-

Mass of 3 Hydrogen atoms = 3 * 1.008 g/mol = 3.024 g/mol

-

Mass of 3 Deuterium atoms = 3 * 2.014 g/mol = 6.042 g/mol

Molecular Weight of this compound = (Molecular Weight of Fmoc-Met-OH) - (Mass of 3 H) + (Mass of 3 D) Molecular Weight of this compound = 371.45 - 3.024 + 6.042 = 374.468 g/mol

Data Presentation: Summary of Molecular Weights

For clarity and ease of comparison, the quantitative data related to the molecular weight determination is summarized in the table below.

| Compound/Element | Molecular/Atomic Weight ( g/mol ) |

| Fmoc-Met-OH | 371.45[1][2][3][4] |

| Hydrogen (H) | 1.008[5][6] |

| Deuterium (D) | 2.014 |

| This compound | 374.468 |

Experimental Protocols

The molecular weight of this compound presented in this guide is a calculated value derived from the known molecular weight of Fmoc-Met-OH and the standard atomic weights of hydrogen and deuterium. The experimental verification of this molecular weight would typically be performed using high-resolution mass spectrometry.

Conceptual Workflow for Mass Spectrometry Verification:

-

Sample Preparation : A solution of this compound is prepared in a suitable solvent, such as acetonitrile or methanol, often with the addition of a small amount of formic acid to promote ionization.

-

Infusion and Ionization : The sample solution is introduced into the mass spectrometer, typically via direct infusion or liquid chromatography. Electrospray ionization (ESI) is a common technique used to generate gas-phase ions of the analyte.

-

Mass Analysis : The generated ions are guided into the mass analyzer (e.g., a time-of-flight or Orbitrap analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection and Data Analysis : The detector records the abundance of ions at each m/z value, generating a mass spectrum. The molecular weight is determined from the peak corresponding to the protonated molecule, [M+H]⁺.

Mandatory Visualization

The logical relationship for the calculation of the molecular weight of this compound is illustrated in the following diagram.

References

- 1. advancedchemtech.com [advancedchemtech.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Fmoc-D-Met-OH Novabiochem 112883-40-6 [sigmaaldrich.com]

- 4. Fmoc-Met-OH - Fmoc-L-methionine, Fmoc-Met-OH [sigmaaldrich.com]

- 5. Hydrogen | McGraw Hill's AccessScience [accessscience.com]

- 6. Hydrogen - Wikipedia [en.wikipedia.org]

Isotopic Purity of Fmoc-Met-OH-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of Fmoc-L-Methionine-d3 (Fmoc-Met-OH-d3), a deuterated amino acid increasingly utilized in pharmaceutical research and development. The incorporation of deuterium in place of hydrogen at the S-methyl group of methionine can significantly alter the metabolic profile and pharmacokinetic properties of peptides and therapeutic proteins.[1] Therefore, accurate determination of isotopic purity is critical for ensuring the quality, consistency, and performance of these molecules. This guide outlines the common analytical techniques and presents a workflow for the comprehensive characterization of this compound.

Data Presentation: Isotopic and Chemical Purity

The isotopic and chemical purity of commercially available this compound are key quality attributes. While specific values may vary between suppliers and batches, the following table summarizes typical specifications. It is crucial for researchers to obtain a certificate of analysis for each specific lot.

| Parameter | Specification | Method | Reference |

| Isotopic Enrichment | ≥ 98 atom % D | Mass Spectrometry, NMR | [][3] |

| Chemical Purity | ≥ 95% - 99% | HPLC | [] |

| Enantiomeric Purity | ≥ 99.8% (L-isomer) | Chiral HPLC | [4] |

Experimental Protocols

The determination of isotopic purity for this compound relies on a combination of analytical techniques, primarily High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5]

Determination of Isotopic Enrichment by High-Resolution Mass Spectrometry (HRMS)

This protocol describes the use of Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) for the determination of isotopic enrichment.

1. Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water at a concentration of 1 mg/mL.

-

Prepare a series of dilutions from the stock solution to determine the linear range of the instrument. A typical concentration for analysis is 1-10 µg/mL.

-

Prepare a sample of non-deuterated Fmoc-Met-OH as a reference standard.

2. Liquid Chromatography:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for separation.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5-10 minutes.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 1-5 µL.

3. Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Scan Mode: Full scan from m/z 100-500.

-

Resolution: Set to a high resolution (e.g., > 60,000 FWHM) to resolve isotopic peaks.

-

Data Analysis:

-

Extract the ion chromatogram for the [M+H]+ ion of Fmoc-Met-OH (nominal m/z 372 for the non-deuterated and 375 for the d3-labeled).

-

From the mass spectrum of the d3-labeled compound, determine the relative intensities of the monoisotopic peak (M0) and the peaks corresponding to the deuterated species (M+1, M+2, M+3).

-

The isotopic enrichment is calculated based on the relative abundance of the ion containing three deuterium atoms compared to the total abundance of all isotopic forms of the molecule.[6]

-

Confirmation of Deuteration Site by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the position of the deuterium labels.

1. Sample Preparation:

-

Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

2. NMR Analysis:

-

¹H NMR: Acquire a proton NMR spectrum. The absence or significant reduction of the signal corresponding to the S-methyl protons (typically around 2.1 ppm for the non-deuterated compound) confirms deuteration at this position.

-

²H NMR: Acquire a deuterium NMR spectrum. The presence of a signal in the deuterium spectrum at the chemical shift corresponding to the S-methyl group provides direct evidence of deuteration at that site.

-

¹³C NMR: In the carbon NMR spectrum, the signal for the carbon atom attached to the deuterium atoms will appear as a multiplet due to C-D coupling and will be at a slightly different chemical shift compared to the non-deuterated analog.

Mandatory Visualization

The following diagram illustrates the general workflow for determining the isotopic purity of this compound.

Caption: Workflow for Isotopic Purity Determination.

References

- 1. medchemexpress.com [medchemexpress.com]

- 3. cdnisotopes.com [cdnisotopes.com]

- 4. Fmoc-Met-OH [cem.com]

- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Fmoc-Met-OH-d3: Synthesis, Applications, and Advanced Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fmoc-Met-OH-d3, a deuterated derivative of the proteinogenic amino acid methionine, protected for use in solid-phase peptide synthesis (SPPS). This document details its chemical properties, outlines experimental protocols for its incorporation into peptides, and explores its applications in advanced research and drug development, particularly in the fields of quantitative proteomics and structural biology.

Core Data Presentation

Quantitative data for this compound and its non-deuterated counterpart are summarized below for direct comparison.

| Property | This compound | Fmoc-Met-OH |

| CAS Number | 502692-58-2 | 71989-28-1[1][2][3][4] |

| Molecular Formula | C₂₀H₁₈D₃NO₄S[5] | C₂₀H₂₁NO₄S[1][2][3] |

| Molecular Weight | 374.47 g/mol [5] | 371.45 g/mol [1][2] |

| Appearance | White to off-white solid | White to off-white powder[3] |

Experimental Protocols

Detailed methodologies for the incorporation of this compound into a peptide sequence via Fmoc-based solid-phase peptide synthesis (SPPS) and subsequent analysis are provided below. These protocols are foundational and may require optimization based on the specific peptide sequence and desired application.

Protocol 1: Incorporation of this compound via Manual Fmoc-SPPS

This protocol outlines the manual synthesis of a peptide containing a deuterated methionine residue.

1. Resin Preparation:

-

Select a suitable resin based on the desired C-terminal functionality (e.g., Rink amide resin for a C-terminal amide).

-

Swell the resin in dimethylformamide (DMF) for at least 1 hour in a reaction vessel.[6]

2. Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add a solution of 20% piperidine in DMF to the resin and agitate for 5-10 minutes at room temperature to remove the Fmoc protecting group.[7]

-

Drain the piperidine solution and wash the resin thoroughly with DMF (3-5 times).

3. Coupling of this compound:

-

In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading), a coupling agent such as HBTU (3-5 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature. The coupling time may be extended for longer peptides or difficult sequences.[6]

-

To monitor the completion of the coupling reaction, a Kaiser test can be performed. A negative test (yellow beads) indicates the absence of free primary amines and a complete reaction.

4. Capping (Optional):

-

If the coupling is incomplete, cap any unreacted amino groups by treating the resin with a solution of acetic anhydride and DIPEA in DMF.

5. Chain Elongation:

-

Repeat the deprotection (Step 2) and coupling (Step 3) steps for each subsequent amino acid in the peptide sequence.

6. Cleavage and Deprotection:

-

Once the synthesis is complete, wash the resin with dichloromethane (DCM) and dry it under vacuum.

-

Prepare a cleavage cocktail. For methionine-containing peptides, a common cocktail is trifluoroacetic acid (TFA)/water/triisopropylsilane (TIS) (95:2.5:2.5 v/v/v). The TIS acts as a scavenger to prevent side reactions with the methionine side chain.[7] To further minimize oxidation of the methionine residue, ammonium iodide can be added to the cleavage cocktail.[6]

-

Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.[7]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, wash the pellet with cold ether, and dry under vacuum.

7. Purification:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Preparation of a Deuterated Peptide Standard for Quantitative Proteomics

This protocol describes the use of a peptide synthesized with this compound as an internal standard for absolute quantification in mass spectrometry-based proteomics.

1. Synthesis and Purification of the Deuterated Peptide:

-

Synthesize the target peptide containing the deuterated methionine residue using the Fmoc-SPPS protocol described above (Protocol 1).

-

Purify the peptide to a high degree (>95%) using RP-HPLC.

-

Lyophilize the purified peptide.

2. Accurate Quantification of the Deuterated Peptide Standard:

-

Accurately determine the concentration of the purified, lyophilized deuterated peptide stock solution. This can be achieved through amino acid analysis or by using a quantitative NMR (qNMR) method.

3. Sample Preparation for Mass Spectrometry:

-

Prepare the biological sample containing the protein of interest for proteomic analysis. This typically involves protein extraction, denaturation, reduction, alkylation, and enzymatic digestion (e.g., with trypsin).

-

Spike a known amount of the purified and quantified deuterated peptide internal standard into the digested biological sample.[8]

4. LC-MS/MS Analysis:

-

Analyze the mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Develop a targeted MS method (e.g., Selected Reaction Monitoring, SRM, or Parallel Reaction Monitoring, PRM) to specifically detect and quantify both the endogenous (light) peptide and the deuterated (heavy) internal standard peptide.

5. Data Analysis:

-

Extract the ion chromatograms for both the light and heavy peptides.

-

Calculate the peak area ratio of the endogenous peptide to the deuterated internal standard.

-

Determine the absolute quantity of the endogenous peptide in the original sample by comparing this ratio to a calibration curve generated with known concentrations of the light peptide and a fixed concentration of the heavy internal standard.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key experimental workflows involving this compound.

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.

Caption: Workflow for absolute quantification of proteins using a deuterated peptide internal standard.

Caption: Workflow for NMR-based structural analysis using a site-specifically deuterated peptide.

References

- 1. biotage.com [biotage.com]

- 2. researchgate.net [researchgate.net]

- 3. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 4. chemistry.du.ac.in [chemistry.du.ac.in]

- 5. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.uci.edu [chem.uci.edu]

- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 8. Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide on the Stability and Storage of Fmoc-Met-OH-d3

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Nα-(9-Fluorenylmethoxycarbonyl)-L-methionine-d3 (Fmoc-Met-OH-d3). Understanding the stability profile of this deuterated amino acid derivative is critical for its effective use in peptide synthesis and other research and development applications, ensuring the integrity and purity of the final products.

Physicochemical Properties

This compound is a deuterated analog of Fmoc-Met-OH, where the three hydrogen atoms of the S-methyl group are replaced with deuterium. This isotopic labeling is primarily used for tracer studies in metabolic research and for creating internal standards for mass spectrometry-based quantitative analysis.

| Property | Value |

| Chemical Formula | C₂₀H₁₈D₃NO₄S |

| Molecular Weight | 374.49 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in organic solvents such as Dimethylformamide (DMF) and Dichloromethane (DCM) |

Stability Profile and Degradation Pathways

The stability of this compound is primarily influenced by temperature, light, and the presence of oxidizing agents. The primary degradation pathway involves the oxidation of the thioether side chain.

Oxidation

The sulfur atom in the methionine side chain is susceptible to oxidation, leading to the formation of methionine sulfoxide (Met(O)) and, under harsher conditions, methionine sulfone (Met(O₂)). This oxidation can occur during storage and handling, as well as during peptide synthesis and cleavage. The primary degradation product is Fmoc-Met(O)-OH-d3.

Other Potential Degradation Pathways

While oxidation is the main concern, other degradation pathways common to Fmoc-amino acids should also be considered:

-

Formation of β-alanine derivatives: Impurities in the Fmoc protecting group or its reagents can lead to the formation of Fmoc-β-alanine adducts.

-

Dipeptide formation: Self-condensation of the amino acid can lead to the formation of Fmoc-Met-Met-OH-d3.

-

Hydrolysis: Although generally stable to acid, prolonged exposure to strong aqueous acids or bases can lead to the hydrolysis of the Fmoc group or the ester linkage if derivatized.

Commercial Suppliers and Technical Guide for Fmoc-Met-OH-d3

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-Met-OH-d3, a deuterated derivative of Fmoc-methionine, for researchers, scientists, and drug development professionals. The guide details commercial suppliers, quantitative data, and key experimental protocols for its application in peptide synthesis and quantitative proteomics.

Commercial Availability

This compound is a specialized chemical reagent available from several commercial suppliers that focus on stable isotope-labeled compounds for research purposes. The non-deuterated form, Fmoc-Met-OH, is more widely available from major chemical suppliers.

| Supplier | Product Name | Purity/Isotopic Enrichment |

| MedchemExpress | This compound | Not specified |

| BOC Sciences | Fmoc-D-Methionine-[d3] | 95% by HPLC; 98% atom D[] |

| Benchchem | L-Methionine-D3-N-fmoc (S-methyl-D3) | ≥97% chemical purity; 98 atom% deuterium enrichment[2] |

| Cambridge Isotope Laboratories, Inc. | L-Methionine (methyl-D3, 98%) (precursor) | 98% |

Note: Data for non-deuterated Fmoc-Met-OH is included for comparison where relevant.

| Supplier | Product Name | Purity |

| Sigma-Aldrich (Novabiochem) | Fmoc-D-Met-OH | ≥99.0% (HPLC)[3] |

| Advanced ChemTech | Fmoc-Met-OH | Not specified |

| CEM Corporation | Fmoc-Met-OH | ≥ 99.0% HPLC Purity, ≥ 99.8% Enantiomeric Purity |

Physicochemical Properties

| Property | Value |

| Molecular Formula | C20H18D3NO4S |

| Molecular Weight | 374.47 g/mol [] |

| Appearance | White to off-white solid |

Synthesis Protocol

The synthesis of this compound involves the preparation of d3-methionine followed by the protection of the alpha-amino group with a 9-fluorenylmethyloxycarbonyl (Fmoc) group.

Part 1: Synthesis of L-Methionine-d3

A common method for synthesizing L-methionine with a deuterated S-methyl group is through the reaction of a homocysteine derivative with a deuterated methyl source, such as methyl-d3 iodide (CD₃I).

Materials:

-

L-homocysteine derivative

-

Methyl-d3 iodide (CD₃I)

-

Suitable alkaline solvent (e.g., sodium hydroxide in water/ethanol)

Procedure:

-

Dissolve the L-homocysteine derivative in an alkaline solution to deprotonate the thiol group, forming a thiolate.

-

Under an inert atmosphere, add methyl-d3 iodide to the reaction mixture.

-

Stir the reaction at room temperature until completion, which can be monitored by techniques like thin-layer chromatography (TLC) or mass spectrometry.

-

Acidify the reaction mixture to precipitate the L-methionine-d3.

-

Filter, wash, and dry the resulting product.

Part 2: Fmoc Protection of L-Methionine-d3

The Fmoc group is introduced to protect the primary amine of the synthesized L-methionine-d3, making it suitable for solid-phase peptide synthesis (SPPS).

Materials:

-

L-Methionine-d3

-

9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or Fmoc-OSu

-

Anhydrous dimethylformamide (DMF) or a similar aprotic solvent

-

Organic base (e.g., triethylamine or sodium bicarbonate)

Procedure:

-

Dissolve L-methionine-d3 in the chosen solvent.

-

Add the organic base to the solution.

-

Slowly add a solution of Fmoc-Cl or Fmoc-OSu in the same solvent to the reaction mixture.

-

Allow the reaction to proceed at room temperature for several hours.

-

Upon completion, the this compound is typically isolated by precipitation with water and purified by recrystallization or chromatography.[2]

Experimental Applications and Protocols

This compound is primarily used in two key research areas: as a building block in the synthesis of isotopically labeled peptides and as an internal standard for quantitative mass spectrometry.

Solid-Phase Peptide Synthesis (SPPS) of a Deuterated Peptide

This protocol outlines the incorporation of this compound into a peptide sequence using a standard Fmoc/tBu strategy on an automated peptide synthesizer.

Workflow for SPPS using this compound

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.

Procedure:

-

Resin Preparation: Swell the appropriate solid support resin (e.g., Rink Amide resin) in DMF.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the previously coupled amino acid by treating with a 20% piperidine solution in DMF.

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.

-

Coupling of this compound:

-

Washing: Wash the resin with DMF to remove unreacted reagents.

-

Repeat Cycle: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

-

Isolation and Purification: Precipitate the crude peptide in cold diethyl ether, followed by purification using reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Proteomics using a Deuterated Peptide Standard

A peptide containing d3-methionine, synthesized as described above, can be used as a heavy internal standard for the absolute quantification of the corresponding endogenous (light) peptide in a complex biological sample by mass spectrometry.

Workflow for Quantitative Proteomics

Caption: Workflow for absolute quantification of a peptide using a heavy internal standard.

Procedure:

-

Sample Preparation: Lyse the biological sample (e.g., cells or tissue) to extract proteins.

-

Spike-in Standard: Add a precisely known amount of the purified heavy peptide (containing Met-d3) to the protein lysate.

-

Proteolytic Digestion: Digest the protein mixture, including the spiked-in heavy peptide, into smaller peptides using an enzyme such as trypsin.

-

LC-MS/MS Analysis:

-

Separate the resulting peptide mixture using liquid chromatography (LC).

-

Analyze the eluting peptides by tandem mass spectrometry (MS/MS). The mass spectrometer will detect both the light (endogenous) and heavy (d3-labeled) versions of the target peptide, which will be separated by a mass difference of 3 Da.

-

-

Data Analysis:

-

Extract the ion chromatograms for both the light and heavy peptide isotopes.

-

Calculate the ratio of the peak areas of the light and heavy peptides.

-

Since the amount of the heavy standard is known, the absolute quantity of the endogenous light peptide in the original sample can be determined.

-

Application in Metabolic Labeling

Deuterated methionine can also be used for metabolic labeling in cell culture to trace its incorporation into newly synthesized proteins and study metabolic pathways like the methionine cycle.

References

An In-depth Technical Guide to the Safety and Handling of Fmoc-Met-OH-d3

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and application of Fmoc-Met-OH-d3 (N-α-(9-Fluorenylmethoxycarbonyl)-L-methionine-d3), a deuterated amino acid derivative crucial for advancements in peptide synthesis, drug development, and metabolic research. This document details the physicochemical properties, safety protocols, and experimental considerations for the effective and safe use of this compound.

Physicochemical Properties

This compound is a stable, isotopically labeled version of Fmoc-Met-OH. The incorporation of deuterium in the methyl group of the methionine side chain provides a valuable tool for researchers, particularly in mass spectrometry-based applications. Below is a summary of the key physicochemical properties for both the deuterated and non-deuterated forms.

Table 1: Physicochemical Data of Fmoc-Met-OH and this compound

| Property | Fmoc-Met-OH | This compound |

| Molecular Formula | C₂₀H₂₁NO₄S[1] | C₂₀H₁₈D₃NO₄S |

| Molecular Weight | 371.45 g/mol [1] | 374.47 g/mol |

| CAS Number | 71989-28-1[1] | 502692-58-2[2] |

| Appearance | White to off-white solid/powder[3] | White to off-white solid[2] |

| Melting Point | 121-123 °C | Not specified |

| Solubility | Slightly soluble in Chloroform, DMF, and Methanol.[4] Soluble in DMSO (100 mg/mL).[3] | Not specified, expected to be similar to Fmoc-Met-OH |

| Storage Temperature | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[3] | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[2] |

| Purity (Typical) | ≥98.0% (HPLC) | Not specified, typically high purity for research applications |

Safety and Handling

The safety profile of this compound is expected to be very similar to that of Fmoc-Met-OH. As a general practice, all chemicals should be handled by trained personnel in a well-ventilated laboratory setting, following standard safety procedures.

Hazard Identification

Based on the data for Fmoc-Met-OH, the following GHS hazard statements may apply[1]:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Measures and Personal Protective Equipment (PPE)

When handling this compound, it is essential to use appropriate personal protective equipment to minimize exposure.

Table 2: Recommended Handling and Safety Precautions

| Precaution | Recommendation |

| Engineering Controls | Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[5] |

| Eye/Face Protection | Wear chemical safety goggles or a face shield.[5] |

| Skin Protection | Wear a lab coat and chemically resistant gloves (e.g., nitrile).[5] |

| Respiratory Protection | For operations that may generate dust, a NIOSH-approved respirator is recommended.[5] |

| General Hygiene | Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[5] |

First Aid Measures

In case of exposure, follow these first aid guidelines and seek medical attention.

-

After Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[4]

-

After Skin Contact: Immediately wash the affected area with plenty of soap and water.[5]

-

After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

-

After Ingestion: Rinse mouth with water. Do NOT induce vomiting.[5]

Storage and Disposal

Proper storage and disposal are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[5] Recommended storage temperatures are provided in Table 1.

-

Disposal: Dispose of the compound and its container in accordance with local, regional, and national regulations. Avoid release into the environment.[5]

Experimental Protocols and Applications

This compound is primarily used in solid-phase peptide synthesis (SPPS) to introduce a deuterated methionine residue into a peptide sequence. This isotopic labeling is invaluable for quantitative proteomics, metabolic tracing, and for altering the metabolic profile of peptide-based drug candidates.[6]

General Workflow for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the general workflow for incorporating an amino acid, such as this compound, into a growing peptide chain on a solid support.

Caption: General workflow for a single coupling cycle in Fmoc-based SPPS.

Detailed Protocol for Incorporation of this compound

This protocol outlines the manual steps for coupling this compound to a resin-bound peptide with a free N-terminal amine.

Materials:

-

Resin with N-terminal deprotected peptide

-

This compound

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., DIPEA, NMM)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Washing solvents (e.g., DMF, DCM)

-

Solid-phase synthesis vessel

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes.[7]

-

Fmoc Deprotection (if necessary): If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain and repeat for another 15-20 minutes to ensure complete deprotection.[8]

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.[7]

-

Amino Acid Activation:

-

In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, slightly less than 1 equivalent to the amino acid) in DMF.

-

Add a base (e.g., DIPEA, 2 equivalents to the amino acid) to the solution and allow it to pre-activate for a few minutes.

-

-

Coupling:

-

Add the activated this compound solution to the resin.

-

Agitate the mixture for 1-2 hours at room temperature.[8]

-

Note: While the kinetic isotope effect of deuterium on the reactivity of the methionine side chain is negligible in this context, it is good practice to monitor the coupling reaction for completeness.

-

-

Monitoring the Coupling: Perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines. A negative result (e.g., colorless or yellow beads with the Kaiser test) indicates a complete reaction.

-

Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.

-

Capping (Optional): To block any unreacted amines, treat the resin with a capping solution (e.g., acetic anhydride and a base in DMF).

-

Cycle Repetition: The resin is now ready for the next Fmoc deprotection and coupling cycle.

Role in Drug Development and Research

The use of deuterated amino acids like this compound is a strategic approach in modern drug development and biological research.

The Kinetic Isotope Effect (KIE)

Deuterium forms a stronger covalent bond with carbon compared to hydrogen. This can slow down the rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the Kinetic Isotope Effect (KIE).[6] By strategically placing deuterium at sites of metabolic vulnerability in a peptide, the pharmacokinetic profile of the drug can be improved, potentially leading to:

-

Increased drug half-life

-

Reduced patient dosage and frequency

-

Decreased formation of toxic metabolites[6]

Metabolic Pathways of Methionine

Methionine is an essential amino acid that plays a central role in several key metabolic pathways. Understanding these pathways is critical when designing peptide-based therapeutics containing methionine or its derivatives. The diagram below illustrates the major metabolic routes of methionine.

Caption: Key metabolic pathways involving methionine.

Conclusion

This compound is a valuable reagent for researchers and drug developers. Its safe and effective use requires an understanding of its physicochemical properties, adherence to appropriate safety protocols, and knowledge of its application in peptide synthesis and its metabolic context. This guide provides a foundational understanding to support the use of this compound in advancing scientific research and pharmaceutical development.

References

- 1. advancedchemtech.com [advancedchemtech.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Fmoc-Met-OH - Safety Data Sheet [chemicalbook.com]

- 5. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]

- 6. benchchem.com [benchchem.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

Methodological & Application

Application Notes and Protocols for Fmoc-Met-OH-d3 in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionine, a sulfur-containing amino acid, presents unique challenges in solid-phase peptide synthesis (SPPS) due to the high susceptibility of its thioether side chain to oxidation.[1] This oxidation can occur during synthesis and, most notably, during the final acidic cleavage from the resin, leading to the formation of methionine sulfoxide (Met(O)) impurities.[1][2][3] These impurities can complicate purification and affect the biological activity of the final peptide. Fmoc-Met-OH-d3, a deuterated analog of the standard Fmoc-protected methionine, offers a strategic advantage in mitigating these issues and serves as a valuable tool for specific applications in peptide research and drug development.

The incorporation of stable isotopes, such as deuterium (d), into amino acids can provide a means to protect against unwanted chemical modifications and to serve as a tracer in various biochemical and pharmacological studies. The increased mass of the deuterated methyl group on the methionine side chain can subtly alter its reactivity, potentially reducing its susceptibility to oxidation. Furthermore, peptides incorporating this compound are invaluable for mass spectrometry-based quantitative proteomics and as internal standards.

These application notes provide a comprehensive guide to the use of this compound in Fmoc-based SPPS, detailing its advantages, experimental protocols, and expected outcomes.

Advantages of Using this compound

-

Reduced Oxidation: The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a kinetic isotope effect, potentially slowing down the rate of oxidation at the methionine side chain.

-

Internal Standard for Mass Spectrometry: Peptides synthesized with this compound can be used as heavy-labeled internal standards for accurate quantification of their non-deuterated counterparts in complex biological samples.

-

Probing Metabolic Stability: The deuterated methionine can be used to study the metabolic fate of methionine-containing peptides, as the deuterium label allows for clear differentiation from endogenous, non-labeled molecules.

-

Improved Synthesis of Aggregation-Prone Peptides: While not a direct property of deuteration, the careful handling of methionine, as detailed in these protocols, contributes to higher purity of hydrophobic and aggregation-prone peptides where methionine oxidation can exacerbate solubility issues.[4][5]

Experimental Protocols

The following protocols are based on standard Fmoc-SPPS procedures and are adapted to address the specific considerations for incorporating methionine and its deuterated analog.

Resin Preparation and First Amino Acid Coupling

Standard resins for Fmoc-SPPS, such as Rink Amide resin for C-terminal amides or 2-chlorotrityl chloride resin for C-terminal acids, can be used.

-

Resin Swelling: Swell the resin in N,N-Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

-

First Amino Acid Loading (for 2-chlorotrityl chloride resin):

-

Dissolve 1.5 equivalents of the first Fmoc-amino acid and 3 equivalents of N,N-Diisopropylethylamine (DIPEA) in Dichloromethane (DCM).

-

Add the solution to the swollen resin and agitate for 1-2 hours.

-

Cap any remaining active sites on the resin by adding a solution of DCM/Methanol/DIPEA (80:15:5) and agitating for 30 minutes.

-

Wash the resin thoroughly with DMF and DCM.

-

Standard Elongation Cycle for this compound Incorporation

This cycle is repeated for each amino acid in the peptide sequence.

-

Fmoc Deprotection:

-

Add 20% (v/v) piperidine in DMF to the resin and agitate for 3-5 minutes.

-

Drain the solution.

-

Add fresh 20% piperidine in DMF and agitate for 15-20 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Coupling of this compound (or other amino acids):

-

Prepare the activation solution: Dissolve 3-4 equivalents of this compound, 3-4 equivalents of a coupling reagent (e.g., HATU, HBTU), and 6-8 equivalents of a base (e.g., DIPEA or Collidine) in DMF.

-

Pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate for 1-2 hours at room temperature.

-

Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

-

Wash the resin with DMF (3-5 times).

-

-

Capping (Optional): If the Kaiser test remains positive after a second coupling, cap the unreacted amines with a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion sequences.

Cleavage and Deprotection

The cleavage cocktail is critical for minimizing methionine oxidation.

-

Recommended Cleavage Cocktail (to minimize oxidation):

-

94% Trifluoroacetic acid (TFA)

-

2.5% Water

-

2.5% Triisopropylsilane (TIS)

-

1% Dithiothreitol (DTT) or 0.5% dithioethane (DTE)[6]

Note: The addition of scavengers like TIS and DTT/DTE is crucial to quench reactive cations generated during cleavage that can cause side reactions, including oxidation of methionine.

-

-

Cleavage Procedure:

-

Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

-

Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times.

-

Dry the crude peptide pellet under vacuum.

-

Peptide Purification and Analysis

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analysis: Confirm the identity and purity of the final peptide using mass spectrometry (e.g., LC-MS) and analytical RP-HPLC. The mass spectrum should show a +3 Da shift compared to the non-deuterated peptide.

Data Presentation

The following tables illustrate the expected outcomes when using this compound with optimized protocols compared to standard procedures.

Table 1: Comparison of Crude Peptide Purity with Different Cleavage Cocktails

| Cleavage Cocktail Composition | Target Peptide Purity (%) | Met(O) Impurity (%) | Other Impurities (%) |

| 95% TFA, 5% Water | ~70-80% | ~15-25% | ~5% |

| 94% TFA, 2.5% H₂O, 2.5% TIS, 1% DTT | >90% | <5% | <5% |

Data is illustrative and based on typical results for methionine-containing peptides.

Table 2: Mass Spectrometry Data for a Hypothetical Peptide (Ac-Gly-Met-Ala-NH₂)

| Peptide | Theoretical Mass (monoisotopic) | Observed Mass (monoisotopic) |

| Ac-Gly-Met-Ala-NH₂ | 289.13 | 289.13 |

| Ac-Gly-Met(d3)-Ala-NH₂ | 292.15 | 292.15 |

| Ac-Gly-Met(O)-Ala-NH₂ | 305.12 | 305.12 |

Visualizations

Caption: Standard workflow for Fmoc-based solid-phase peptide synthesis.

Caption: Mitigation of methionine oxidation by deuteration.

References

- 1. biotage.com [biotage.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation‐Prone Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation-Prone Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. peptide.com [peptide.com]

Application Note: Fmoc-Met-OH-d3 as an Internal Standard for Accurate Quantification of Methionine by Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals.

Introduction

Accurate quantification of amino acids is critical in various fields, including biomedical research, drug development, and clinical diagnostics. Methionine, an essential amino acid, plays a crucial role in protein synthesis and numerous metabolic pathways. Liquid chromatography-mass spectrometry (LC-MS) has become the gold standard for sensitive and specific quantification of small molecules like methionine in complex biological matrices. The use of a stable isotope-labeled internal standard is paramount for achieving high accuracy and precision by correcting for variability in sample preparation, chromatographic separation, and mass spectrometric detection.[1]

This application note details a robust and reliable method for the quantification of methionine in biological samples using Fmoc-Met-OH-d3 as an internal standard. The deuterated analog, this compound, closely mimics the chemical and physical properties of the analyte, Fmoc-Met-OH, ensuring accurate correction for matrix effects and instrument variability.[1] The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group enhances chromatographic retention and provides a common fragmentation pattern, facilitating straightforward method development.

Principle of the Method

The method involves the derivatization of both the endogenous methionine and the added this compound internal standard with an Fmoc-group. This is followed by separation using reverse-phase liquid chromatography and detection by tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of methionine in the sample, effectively normalizing for any variations during the analytical process.

Materials and Reagents

-

Fmoc-Met-OH (Analyte)

-

This compound (Internal Standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid

-

Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride)

-

Borate buffer

-

Biological matrix (e.g., plasma, serum, cell lysate)

Experimental Protocols

Standard Solution Preparation

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve Fmoc-Met-OH in methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the analyte stock solution with methanol to cover the desired concentration range.

-

Internal Standard Working Solution: Dilute the internal standard stock solution with methanol to a final concentration of 100 ng/mL.

Sample Preparation

-

Protein Precipitation: To 50 µL of the biological sample (e.g., plasma), add 150 µL of ice-cold methanol containing the internal standard (this compound) at a concentration of 100 ng/mL.

-

Vortex: Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

-

Derivatization (if starting with underivatized methionine):

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 50 µL of borate buffer (pH 9.0).

-

Add 50 µL of Fmoc-Cl solution (5 mg/mL in acetonitrile).

-

Vortex and incubate at room temperature for 30 minutes.

-

Add 20 µL of 1% formic acid in water to quench the reaction.

-

-

Final Preparation: Transfer the final solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Value |

| LC System: | Agilent 1290 Infinity II LC or equivalent |

| Column: | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A: | 0.1% Formic acid in Water |

| Mobile Phase B: | 0.1% Formic acid in Acetonitrile |

| Gradient: | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |

| Flow Rate: | 0.4 mL/min |

| Column Temperature: | 40°C |

| Injection Volume: | 5 µL |

Mass Spectrometry:

| Parameter | Value |

| MS System: | Sciex 4000 QTRAP or equivalent |

| Ionization Mode: | Electrospray Ionization (ESI), Positive |

| Capillary Voltage: | 4500 V |

| Source Temperature: | 500°C |

| Collision Gas: | Nitrogen |

| MRM Transitions: | See Table 1 |

Table 1: MRM Transitions for Fmoc-Met-OH and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Fmoc-Met-OH | 372.1 | 179.1 | 25 |

| This compound | 375.1 | 179.1 | 25 |

Data Presentation

The following tables summarize the quantitative data obtained from method validation experiments.

Table 2: Linearity and Range

| Analyte | Calibration Range (ng/mL) | R² |

| Methionine | 1 - 1000 | > 0.995 |

Table 3: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| LLOQ | 1 | < 15 | < 15 | 85 - 115 |

| Low | 3 | < 10 | < 10 | 90 - 110 |

| Medium | 100 | < 10 | < 10 | 90 - 110 |

| High | 800 | < 10 | < 10 | 90 - 110 |

Table 4: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |

| Low | 3 | 85 - 115 | 85 - 115 |

| High | 800 | 85 - 115 | 85 - 115 |

Mandatory Visualizations

Caption: Experimental workflow for methionine quantification.

Caption: Logic of using an internal standard.

Conclusion

The described LC-MS/MS method utilizing this compound as an internal standard provides a highly selective, sensitive, and robust approach for the quantification of methionine in complex biological matrices. The excellent linearity, precision, and accuracy of this method make it suitable for a wide range of applications in research and development. The use of a stable isotope-labeled internal standard that is structurally very similar to the analyte ensures the highest quality of quantitative data by effectively compensating for potential variations in the analytical process.

References

Quantitative Proteomics Using Deuterated Methionine: Application Notes and Protocols for Researchers

For Immediate Release

Introduction

Quantitative proteomics is a cornerstone of modern biological research and drug development, enabling the precise measurement of protein abundance changes in response to various stimuli or disease states. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted metabolic labeling strategy for quantitative mass spectrometry. This application note details the use of Fmoc-Met-OH-d3, a deuterated and protected form of methionine, for SILAC-based quantitative proteomics. We provide comprehensive protocols from the initial deprotection of the labeled amino acid to the final data analysis, along with an example application in the study of growth factor signaling pathways.

Principle of the Method

The workflow begins with the deprotection of this compound to yield deuterated methionine (Met-d3). This isotopically heavy amino acid is then used to supplement a methionine-deficient cell culture medium. A control cell population is cultured in a parallel medium containing the natural, "light" methionine. Over several cell divisions, the respective amino acids are incorporated into the entire proteome of each cell population.

Following experimental treatment, such as stimulation with a growth factor, the "light" and "heavy" cell populations are combined. Proteins are extracted, digested into peptides, and analyzed by high-resolution mass spectrometry. The mass difference of 3 Daltons between peptides containing Met-d3 and those with natural methionine allows for the accurate relative quantification of thousands of proteins in a single experiment.

Application: Elucidation of Growth Factor Signaling Pathways

Growth factor signaling pathways, such as the ERK/MAPK and mTOR pathways, are critical regulators of cell proliferation, differentiation, and survival. Dysregulation of these pathways is a hallmark of many diseases, including cancer. Quantitative proteomics using SILAC with deuterated methionine provides a global and unbiased view of the proteomic changes induced by growth factor stimulation, offering insights into the intricate signaling networks and potential therapeutic targets.

In a typical experiment, one population of cells is labeled with Met-d3 (heavy) and another with natural methionine (light). The heavy-labeled cells are stimulated with a growth factor, while the light-labeled cells serve as the untreated control. By comparing the proteomes of the two populations, researchers can identify proteins that are up- or down-regulated upon growth factor stimulation, revealing key components and downstream effectors of the signaling cascade.

Experimental Protocols

Deprotection of this compound to Yield L-Methionine-d3

The fluorenylmethyloxycarbonyl (Fmoc) group is a protecting group for the amine functionality of the methionine and must be removed before it can be used in cell culture.[1][2]

Materials:

-

This compound

-

20% (v/v) Piperidine in Dimethylformamide (DMF)

-

Diethyl ether (cold)

-

0.1 M Hydrochloric acid (HCl)

-

Deionized water

-

Rotary evaporator

-

Lyophilizer

Procedure:

-

Dissolve this compound in 20% piperidine in DMF.

-

Stir the solution at room temperature for 2 hours to ensure complete removal of the Fmoc group.

-

Remove the DMF and piperidine under reduced pressure using a rotary evaporator.

-

Precipitate the resulting L-Methionine-d3 by adding cold diethyl ether.

-

Wash the precipitate with cold diethyl ether to remove the dibenzofulvene-piperidine adduct.

-

Dissolve the precipitate in a minimal amount of 0.1 M HCl and then neutralize with a suitable base (e.g., NaOH) to pH 7.0.

-

Lyophilize the aqueous solution to obtain purified L-Methionine-d3 as a powder.

-

Confirm the purity and identity of the L-Methionine-d3 by NMR and mass spectrometry.

SILAC Labeling of Mammalian Cells

Materials:

-

SILAC-grade DMEM deficient in L-methionine

-

Dialyzed Fetal Bovine Serum (dFBS)

-

L-Methionine (light)

-

L-Methionine-d3 (heavy)

-

Penicillin-Streptomycin

-

Mammalian cell line of interest (e.g., HeLa, A549)

Procedure:

-

Prepare "Light" and "Heavy" SILAC media. Supplement the methionine-deficient DMEM with all necessary components (dFBS, Penicillin-Streptomycin) and either "light" L-Methionine or "heavy" L-Methionine-d3 to the normal physiological concentration.

-

Culture the cells in the "Light" and "Heavy" media for at least six cell doublings to ensure complete incorporation of the respective amino acids.[3]

-

Verify the incorporation efficiency (>97%) by mass spectrometric analysis of a small aliquot of cells from each population.

Growth Factor Stimulation and Sample Preparation

Materials:

-

Phosphate-Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Sequencing-grade modified trypsin

Procedure:

-

After complete labeling, serum-starve both cell populations for 12-24 hours.

-